molecular formula C16H25N3 B7986171 (R)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine

(R)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine

Cat. No.: B7986171
M. Wt: 259.39 g/mol
InChI Key: DYTJPGVYXYSZBJ-MRXNPFEDSA-N
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Description

®-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dihalide under basic conditions to form the pyrrolidine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Final Assembly: The final step involves the coupling of the pyrrolidine derivative with an ethane-1,2-diamine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of ®-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and cyclopropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features may enable it to bind to specific proteins or nucleic acids, making it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, ®-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of ®-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(1-Benzylpyrrolidin-3-yl)acetamide: This compound shares the pyrrolidine and benzyl groups but lacks the cyclopropyl and ethane-1,2-diamine moieties.

    (S)-(-)-1-Benzyl-3-pyrrolidinol: This compound features a pyrrolidine ring and a benzyl group but differs in the presence of a hydroxyl group instead of the cyclopropyl and ethane-1,2-diamine groups.

Uniqueness

®-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the cyclopropyl group, in particular, adds to its rigidity and potential for unique interactions with biological targets.

Properties

IUPAC Name

N'-[(3R)-1-benzylpyrrolidin-3-yl]-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c17-9-11-19(15-6-7-15)16-8-10-18(13-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTJPGVYXYSZBJ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N(CCN)C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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